molecular formula C9H9F3N2 B13646717 5-(Trifluoromethyl)indolin-6-amine

5-(Trifluoromethyl)indolin-6-amine

Cat. No.: B13646717
M. Wt: 202.18 g/mol
InChI Key: UFTVVHSMCGZXBI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indolin-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)indolin-6-amine typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromo-2-nitroaniline with trifluoromethyl iodide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)indolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and amines, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

5-(Trifluoromethyl)indolin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindolin-6-amine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

    5-Fluoroindolin-6-amine: Contains a fluorine atom instead of a trifluoromethyl group.

    5-Methylindolin-6-amine: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)indolin-6-amine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-3-5-1-2-14-8(5)4-7(6)13/h3-4,14H,1-2,13H2

InChI Key

UFTVVHSMCGZXBI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)C(F)(F)F)N

Origin of Product

United States

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